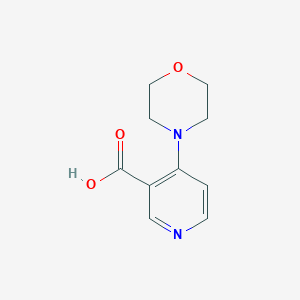
4-Morpholinonicotinic acid
Overview
Description
4-Morpholinonicotinic acid is a chemical compound that can be found in various commercial sources . It’s a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within living organisms .
Synthesis Analysis
The synthesis of morpholino nucleosides, which could be related to this compound, starts from enantiopure glycidol . The synthesis of modified morpholino monomers is performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . Another paper discusses the synthesis of 2-substituted aryl derived from nicotinic acid .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Derivatives : 4-Morpholinonicotinic acid derivatives, such as 2-Chloronicotinic acid morpholide, are synthesized for use in medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Zhao et al., 2017).
Pharmaceutical Synthesis : this compound and its derivatives play a crucial role in the synthesis of various pharmaceutical compounds, including psychotropic agents (Akhundov et al., 2004).
Electrochemical Applications : Electrochemical studies have been conducted on compounds like 4-morpholinoaniline, a derivative of this compound, to explore their potential in green chemistry and synthesis of novel compounds (Nematollahi & Esmaili, 2010).
Biological and Medical Research
Antibacterial Activity : Research has shown that certain morpholine derivatives exhibit significant antibacterial activity against various strains, including multi-resistant strains (Oliveira et al., 2015).
Antimicrobial Agents : Schiff bases of 4-(4-aminophenyl)-morpholine, another derivative, have been synthesized and demonstrated potential as antimicrobial agents (Panneerselvam et al., 2005).
Non-Nucleoside Reverse Transcriptase Inhibitors : Derivatives of this compound have been utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, showcasing their importance in antiviral drug development (Kauffman et al., 2000).
Material Science and Other Applications
NLO Crystal Synthesis : Morpholin-4-ium p-aminobenzoate, a compound related to this compound, has been synthesized and identified for its potential in non-linear optical (NLO) applications, important in the field of photonics and electronics (Shanmugam et al., 2012).
Thrombin Inhibitors : Research on thrombin inhibitors incorporating a novel 4-amino-morpholinone scaffold suggests its potential in developing new therapeutics for blood coagulation disorders (Nilsson et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
4-Morpholinonicotinic acid is a derivative of nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are found in various locations in the body, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
Mode of Action
As a nicotinic acid derivative, this compound likely interacts with its targets in a similar manner to nicotine. Nicotine dramatically stimulates neurons and ultimately blocks synaptic transmission by acting as an agonist at nicotinic cholinergic receptors . It exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified . It’s plausible that this compound might interact with similar pathways.
Pharmacokinetics
Morphine is known to have a complex pharmacokinetic profile, with its active metabolite, morphine-6-glucuronide, responsible for approximately 85% of the response observed after morphine administration
Result of Action
Nicotine is known to have a stimulatory effect on neurons and can block synaptic transmission . It also has a reward effect in the limbic system .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the environment . The reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes can all be affected by environmental factors . It’s plausible that similar factors could influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
4-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAOYBMOGDECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740081 | |
| Record name | 4-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120800-51-3 | |
| Record name | 4-(4-Morpholinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3059639.png)


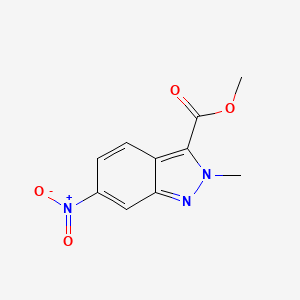
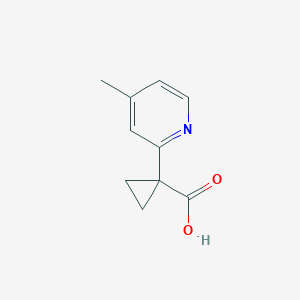

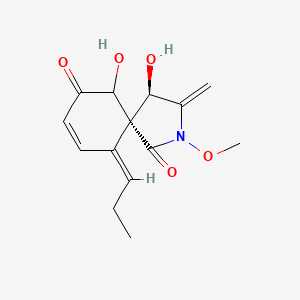




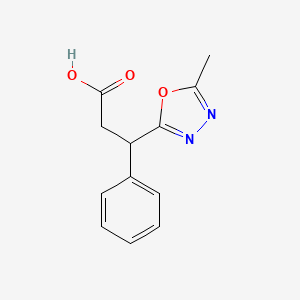
![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)